Methyl 2-chloro-3-nitropyridine-4-carboxylate
Overview
Description
Methyl 2-chloro-3-nitropyridine-4-carboxylate is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group, a chloro group, and a carboxylate ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chloro-4-pyridinecarboxylate, followed by esterification. The nitration step typically requires the use of nitric acid and sulfuric acid as reagents, while the esterification can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Ester Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-chloro-3-nitropyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-nitropyridine-4-carboxylate involves its ability to participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The chloro group can be substituted by nucleophiles, allowing the compound to be modified for specific applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a carboxylate ester.
Methyl 3-fluoropyridine-4-carboxylate: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
Methyl 2-chloro-3-nitropyridine-4-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-chloro-3-nitropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUHYWOJCHEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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